N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activities
Research on compounds with structural similarities to N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated significant potential in anticancer applications. For example, the synthesis and evaluation of imidazothiadiazole analogs have shown powerful cytotoxic results against breast cancer cell lines, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021). Similarly, novel fluoro-substituted compounds have been identified with significant anti-lung cancer activity, suggesting a potential avenue for the development of new cancer therapeutics (Hammam et al., 2005).
Anticonvulsant Properties
Compounds bearing structural similarities to the subject molecule have been evaluated for their anticonvulsant activities, revealing that specific modifications can lead to compounds with outstanding protection against seizures in mice. This highlights the potential of such molecules in the development of new anticonvulsant drugs (Kohn et al., 1993).
Synthesis and Biological Evaluation for Anti-inflammatory Activities
Derivatives of similar compounds have been synthesized and assessed for their anti-inflammatory activity, showing significant results. This indicates the versatility of such molecules in targeting and potentially treating inflammatory conditions (Sunder & Maleraju, 2013).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies of structurally similar compounds have provided insights into their interaction with biological targets, further supporting their potential therapeutic applications. For instance, imidazothiadiazole analogs have shown promise in docking studies targeting cancer-related proteins, offering a methodological approach for designing more effective cancer therapies (Abu-Melha, 2021).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c19-13-8-6-12(7-9-13)10-20-15(25)11-27-18-24-23-17(28-18)22-16(26)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISKUHZYGKYNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.